2,2,2-Trifluoro-1-(m-tolyl)ethanone
Overview
Description
3’-Methyl-2,2,2-trifluoroacetophenone is an organic compound with the molecular formula C9H7F3O. It is a derivative of acetophenone, where the methyl group is substituted at the 3’ position and the trifluoromethyl group is substituted at the 2,2,2 position. This compound is known for its unique chemical properties and is used in various scientific research applications.
Mechanism of Action
Target of Action
Similar compounds like 2,2,2-trifluoroacetophenone have been used as organocatalysts for the oxidation of tertiary amines and azines .
Mode of Action
It’s known that trifluoroacetophenone derivatives can act as nucleophilic trifluoromethylating agents, converting carbonyl compounds to trifluoromethyl alcohols .
Biochemical Pathways
It’s known that trifluoroacetophenone derivatives can be involved in the synthesis of new aromatic 3f polymers .
Pharmacokinetics
The compound’s physical properties such as its boiling point (735-745 °C at 2 mmHg), density (123 g/mL at 20 °C), and solubility (soluble in Chloroform, Ethyl Acetate) can influence its bioavailability .
Result of Action
Similar compounds like 2,2,2-trifluoroacetophenone have been used in the synthesis of new fluorinated polymers, having high average molecular weight, high thermal stability, and good film-forming properties .
Action Environment
Environmental factors such as temperature, pH, and the presence of other chemicals can influence the action, efficacy, and stability of 3’-Methyl-2,2,2-trifluoroacetophenone. For instance, its synthesis often involves reactions at specific temperatures and in the presence of certain solvents . Furthermore, its stability and reactivity can be influenced by storage conditions .
Biochemical Analysis
Biochemical Properties
3’-Methyl-2,2,2-trifluoroacetophenone interacts with enzymes such as acetylcholinesterase, where it exhibits inhibitory activity . The nature of these interactions involves the formation of a complex between the enzyme and the compound, which prevents the enzyme from catalyzing its substrate .
Cellular Effects
Given its inhibitory activity against acetylcholinesterase , it may influence cell signaling pathways that involve this enzyme
Molecular Mechanism
The molecular mechanism of action of 3’-Methyl-2,2,2-trifluoroacetophenone involves its interaction with acetylcholinesterase . By binding to this enzyme, the compound prevents it from catalyzing the breakdown of acetylcholine, a neurotransmitter. This can lead to an accumulation of acetylcholine, potentially affecting various physiological processes .
Temporal Effects in Laboratory Settings
The compound is stable at room temperature , suggesting that it may have long-term effects on cellular function in in vitro or in vivo studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
Grignard Reaction: One common method for synthesizing 3’-Methyl-2,2,2-trifluoroacetophenone involves the reaction of 3-methylbenzoyl chloride with trifluoromethyl magnesium bromide in the presence of a suitable solvent like tetrahydrofuran.
Friedel-Crafts Acylation: Another method involves the Friedel-Crafts acylation of 3-methylbenzene with trifluoroacetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.
Industrial Production Methods
Industrial production of 3’-Methyl-2,2,2-trifluoroacetophenone often employs large-scale versions of the above synthetic routes, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques like distillation and crystallization are common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
Oxidation: 3’-Methyl-2,2,2-trifluoroacetophenone can undergo oxidation reactions to form corresponding carboxylic acids or ketones.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
Oxidation: 3’-Methyl-2,2,2-trifluoroacetophenone can be oxidized to 3’-methylbenzoic acid.
Reduction: Reduction yields 3’-methyl-2,2,2-trifluoro-1-phenylethanol.
Substitution: Substitution reactions can yield various derivatives depending on the nucleophile used.
Scientific Research Applications
3’-Methyl-2,2,2-trifluoroacetophenone is used in a variety of scientific research fields:
Comparison with Similar Compounds
Similar Compounds
2,2,2-Trifluoroacetophenone: Similar structure but lacks the methyl group at the 3’ position.
3-Trifluoromethyl-2,2,2-trifluoroacetophenone: Contains an additional trifluoromethyl group at the 3’ position.
4’-Methyl-2,2,2-trifluoroacetophenone: Methyl group is at the 4’ position instead of the 3’ position.
Uniqueness
3’-Methyl-2,2,2-trifluoroacetophenone is unique due to the specific positioning of the methyl and trifluoromethyl groups, which imparts distinct chemical properties and reactivity compared to its analogs. This makes it particularly useful in specialized applications where these properties are advantageous .
Properties
IUPAC Name |
2,2,2-trifluoro-1-(3-methylphenyl)ethanone | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7F3O/c1-6-3-2-4-7(5-6)8(13)9(10,11)12/h2-5H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NOHRMVQCINHTNH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7F3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80375026 | |
Record name | 2,2,2-Trifluoro-1-(3-methylphenyl)ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80375026 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1736-06-7 | |
Record name | 2,2,2-Trifluoro-1-(3-methylphenyl)ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80375026 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1736-06-7 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.